N-pentyl-1-(propan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
N-pentyl-1-(propan-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family It is characterized by a pyrazole ring substituted with a pentyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentyl-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-1-propargyl pyrimidine-2,4-dione with trimethylsilyl azide or 1-azidopentane in a mixture of tert-butanol and water. The reaction is catalyzed by sodium ascorbate and copper sulfate, which facilitate the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-pentyl-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-pentyl-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-pentyl-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-pentyl-1-(propan-2-yl)piperidin-4-amine: This compound shares a similar structure but has a piperidine ring instead of a pyrazole ring.
N-pentyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine: This compound has a pyridine ring fused to the pyrazole ring, which may confer different chemical properties.
Uniqueness
N-pentyl-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-pentyl-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-4-5-6-8-12-11-7-9-13-14(11)10(2)3/h7,9-10,12H,4-6,8H2,1-3H3 |
InChI Key |
OXIMAPHVIDZBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=NN1C(C)C |
Origin of Product |
United States |
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